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Introduction

Tertiapin is a 21-amino acid peptide originally isolated from the venom of the European honey
bee (Apis mellifera). It is a potent blocker of specific subtypes of inwardly rectifying potassium
(Kir) channels, particularly the G protein-coupled inwardly rectifying potassium (GIRK or Kir3)
channels, and to some extent, the renal outer medullary potassium (ROMK or Kirl.1) channels.
[1] Due to the oxidation sensitivity of a methionine residue in its sequence, a more stable,
synthetic analog, Tertiapin-Q (TPN-Q), was developed by substituting this methionine with
glutamine.[2] This modification does not alter its blocking properties and makes Tertiapin-Q a
reliable tool for studying Kir channels.[2][3]

The Xenopus laevis oocyte expression system is a robust and widely used platform for the
heterologous expression and functional characterization of ion channels.[4][5] Its large size
facilitates the microinjection of complementary RNA (cRNA) and subsequent
electrophysiological recordings, such as two-electrode voltage clamp (TEVC).[5] This
document provides a detailed protocol for the application of Tertiapin-Q to study GIRK
channels expressed in Xenopus oocytes.

Quantitative Data Summary
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The following tables summarize the reported affinity and inhibitory concentrations of Tertiapin-
Q for various Kir channel subtypes expressed in Xenopus oocytes.

Table 1: Dissociation Constants (Kd) and Inhibitory Constants (Ki) of Tertiapin-Q

Channel Subtype Kd (nM) Ki (nM) Reference
ROMK1 (Kir1.1) ~2 1.3 [1][6]
GIRK1/GIRK4

~8 13.3 [1][6]

(Kir3.1/Kir3.4)

GIRK1/GIRK2
(Kir3.1/Kir3.2)

~270

Table 2: Half-maximal Inhibitory Concentration (IC50) of Tertiapin-Q

Experimental
Channel Subtype IC50 (nM) . Reference
Conditions

) TEVC in Xenopus
GIRK2 (wild-type) ~15 [1]
oocytes

TEVC in Xenopus

BK (hSlo1) ~5 oocytes, use- [7]
dependent

GIRK (HL-1 cells) 14 Carbachol stimulation [8]
Somatostatin

GIRK (AtT20 cells) 102 ) ] [8]
stimulation

Experimental Protocols
Preparation of Xenopus laevis Oocytes

o Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized female Xenopus
laevis.

o Defolliculation:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1603359?utm_src=pdf-body
https://www.benchchem.com/product/b1603359?utm_src=pdf-body
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=4182&context=etd
https://www.rndsystems.com/products/tertiapin-q_1316
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=4182&context=etd
https://www.rndsystems.com/products/tertiapin-q_1316
https://www.benchchem.com/product/b1603359?utm_src=pdf-body
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=4182&context=etd
https://pubmed.ncbi.nlm.nih.gov/15947038/
https://www.researchgate.net/figure/Block-of-GIRK-channels-by-Ba-and-tertiapin-Q-Top-panel-somatostatin-sensitive_fig4_51775467
https://www.researchgate.net/figure/Block-of-GIRK-channels-by-Ba-and-tertiapin-Q-Top-panel-somatostatin-sensitive_fig4_51775467
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Separate the ovarian lobes into smaller clusters.

o Incubate the clusters in a calcium-free OR2 solution containing collagenase (2 mg/mL) for
60-90 minutes at room temperature with gentle agitation to remove the follicular cell layer.

o Wash the oocytes thoroughly with OR2 solution to remove the collagenase.

e Oocyte Selection: Manually select healthy stage V-VI oocytes, characterized by their large
size (~1.2 mm) and distinct animal and vegetal poles.

 Incubation: Store the selected oocytes in Modified Barth's Saline (MBS) supplemented with
antibiotics (e.g., penicillin and streptomycin) at 18°C.

cRNA Preparation and Microinjection

o CRNA Synthesis: Synthesize cRNA encoding the desired GIRK channel subunits (e.g.,
GIRK1 and GIRK2) from linearized cDNA templates using an in vitro transcription kit. Purify
the cRNA and verify its integrity and concentration.

e Microinjection:
o Pull glass capillaries to create microinjection needles.
o Backfill the needle with mineral oil and then load with the cRNA solution.
o Place the oocytes in an injection chamber with the vegetal pole oriented upwards.

o Inject approximately 50 nL of cRNA solution (containing 0.5 ng of each subunit cRNA) into
the vegetal pole of each oocyte.

o For co-expression with a G protein-coupled receptor (GPCR), inject the cRNA for the
receptor (e.g., muscarinic M2 receptor) along with the channel subunits.[9]

 Incubation: Incubate the injected oocytes in MBS at 18°C for 2-7 days to allow for channel
expression.

Two-Electrode Voltage Clamp (TEVC) Recordings

e Solutions:
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o Recording Solution (High K+): 96 mM KCI, 2 mM NacCl, 1 mM MgCI2, 5 mM HEPES, pH
7.5.

o Tertiapin-Q Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) of
Tertiapin-Q in sterile water and store at -20°C.

o Working Solutions: Dilute the stock solution in the recording solution to the desired final
concentrations (e.g., 1-100 nM) on the day of the experiment.

o Electrode Preparation:
o Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MQ.
o Fill the electrodes with 3 M KCI.
e Recording Procedure:
o Place an oocyte in the recording chamber and perfuse with the high K+ recording solution.

o Impale the oocyte with the two microelectrodes (one for voltage sensing and one for
current injection).

o Clamp the membrane potential at a holding potential of, for example, -80 mV.

o Record baseline GIRK currents. Currents can be elicited by voltage steps (e.g., from -160
mV to +80 mV).

e Application of Tertiapin-Q:
o Perfuse the recording chamber with the working solution of Tertiapin-Q.

o Allow sufficient time for the toxin to bind and the current to reach a steady-state block. The
time to maximal inhibition can be several minutes.[10]

o Record the currents in the presence of Tertiapin-Q.
e Washout:

o Perfuse the chamber with the control recording solution to wash out the Tertiapin-Q.
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o Monitor the recovery of the current. Note that for high-affinity blockers like Tertiapin-Q,
washout can be slow and may not be complete.

Visualizations
Signaling Pathway of GIRK Channel Activation
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Caption: Signaling pathway of GPCR-mediated GIRK channel activation and its inhibition by
Tertiapin-Q.

Experimental Workflow

Workflow for Characterizing Tertiapin-Q on GIRK Channels
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Caption: Experimental workflow for the characterization of Tertiapin-Q effects on GIRK

channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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